5-Amino-2-iodo-4-methyl-benzoic acid methyl ester
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Overview
Description
5-Amino-2-iodo-4-methyl-benzoic acid methyl ester is a chemical compound with the molecular formula C9H10INO2. It is characterized by the presence of an amino group, an iodine atom, and a methyl group on a benzoic acid core structure, which is further esterified with a methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation and Esterification: Starting from 2-aminobenzoic acid, the compound can be halogenated to introduce the iodine atom at the 4-position, followed by methylation to form the ester group.
Friedel-Crafts Acylation: This method involves the acylation of a methyl-substituted benzene ring with an appropriate acyl chloride in the presence of a Lewis acid catalyst, followed by iodination and amination steps.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Large-scale production may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-iodo-4-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The iodine atom can be reduced to form an iodide.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Nitro Compound: Resulting from the oxidation of the amino group.
Iodide: Resulting from the reduction of the iodine atom.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its iodine atom makes it a useful reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: In biological research, the compound can be used as a probe to study biological systems due to its fluorescent properties when iodine is present.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural similarity to other biologically active compounds makes it a valuable starting material for drug synthesis.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Amino-2-iodo-4-methyl-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-Amino-4-iodo-2-methyl-benzoic acid methyl ester: Similar structure but with a different position of the iodine atom.
2-Amino-5-chloro-benzoic acid methyl ester: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom at the 2-position in 5-Amino-2-iodo-4-methyl-benzoic acid methyl ester makes it unique compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-amino-2-iodo-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQSHNCWSNFRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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